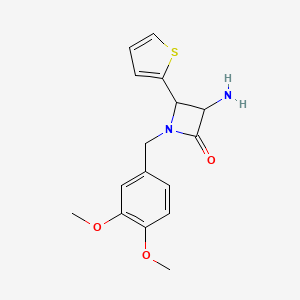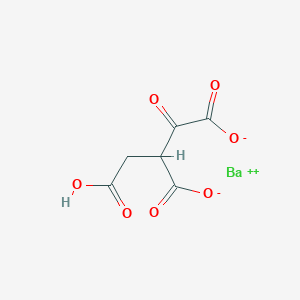
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that features a tert-butyl group, a chloromethyl group, and a hydroxypyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative, which undergoes chloromethylation and subsequent protection of the hydroxyl group with a tert-butyl group. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid. The tert-butyl protection can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
化学反応の分析
Types of Reactions
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a corresponding alkane.
Protection and Deprotection: The tert-butyl group can be removed under acidic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with PCC would produce a ketone.
科学的研究の応用
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Biocatalysis: The compound’s unique structure makes it a potential candidate for use in biocatalytic processes.
作用機序
The mechanism of action of 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: can be compared with other tert-butyl-protected amino acids and esters.
tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: is similar to compounds like tert-butyl 2-chloromethyl (2R,4S)-4-hydroxyproline.
特性
分子式 |
C11H18ClNO5 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-(chloromethyl) (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChIキー |
UCUBUDPJBDSNCT-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OCCl)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)











